molecular formula C23H17N3O B8196668 (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8196668
M. Wt: 351.4 g/mol
InChI Key: JIAZQMUSVIVHCY-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazole derivative with a 1,8-naphthyridine substituent at position 2 and phenyl groups at positions 4 and 3. Its molecular formula is C23H17N3O (molecular weight: 351.4 g/mol) . It is commercially available with ≥97% purity and 99% enantiomeric excess (ee), reflecting its utility in high-precision synthetic workflows .

Properties

IUPAC Name

(4S,5S)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZQMUSVIVHCY-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1884128-70-4

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to 4,5-dihydrooxazole derivatives. For instance, derivatives such as 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole have shown significant antifungal activity against various strains of fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal efficacy .

The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of key enzymes in the fungal sterol biosynthesis pathway. Specifically, it may act by inhibiting the enzyme CYP51, which is crucial for ergosterol synthesis in fungi .

Study on Antifungal Efficacy

In a comparative study involving several 4,5-dihydrooxazole derivatives, compounds A30-A34 were synthesized and tested for their antifungal activity. Among these, A31 and A33 displayed high metabolic stability and low inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6. This suggests that they have favorable pharmacokinetic profiles suitable for further development .

CompoundMIC against Candida albicansStability in Human Liver Microsomes (min)CYP3A4 Inhibition
A300.03 μg/mL80.5Weak
A310.25 μg/mL69.4Weak
A320.50 μg/mLNot reportedWeak

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to evaluate its safety profile. Preliminary assessments indicate that it may exhibit low toxicity; however, comprehensive toxicological studies are necessary to confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry is critical to its functionality. Key diastereomers include:

  • (4R,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole : This enantiomer shares the same substituents but exhibits inverted stereochemistry. It is available at 98% purity and 99% ee, suggesting comparable synthetic accessibility .
  • (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: While structurally similar, the substitution of naphthyridine with a methylpyridine group reduces molecular complexity (C23H19N3O, MW: 353.4 g/mol). This variant has a lower topological polar surface area (34.5 Ų vs.
Table 1: Stereochemical and Structural Comparison
Compound Name Substituent at Position 2 Configuration Molecular Weight (g/mol) Purity/ee Price (50 mg)
(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 1,8-Naphthyridine (4S,5S) 351.4 97%, 99% ee ¥5,552 (1g)
(4R,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 1,8-Naphthyridine (4R,5R) 351.4 98%, 99% ee N/A
(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole 2,2'-Bipyridine (4S,5S) 384.4 98%, 99% ee ¥5552 (1g)
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Methylpyridine (4R,5S) 314.4 97%, 99% ee ¥395 (50 mg)

Substituent-Driven Functional Differences

  • 1,8-Naphthyridine vs. Pyridine/Bipyridine : The naphthyridine group enhances π-π stacking and metal-coordination capabilities compared to simpler pyridine derivatives . For example, (4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole (MW: 384.4 g/mol) has a higher molecular weight and broader ligand properties, making it suitable for transition-metal catalysis .
  • Bulky Substituents : Derivatives like (S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole (MW: 333.4 g/mol) incorporate tert-butyl groups, which improve steric hindrance and thermal stability, albeit at the cost of reduced solubility in polar solvents .

Research Findings and Implications

  • Stereochemical Purity : High enantiomeric excess (99% ee) in both (4S,5S) and (4R,5R) configurations underscores their reliability in enantioselective catalysis .
  • Ligand Performance : Naphthyridine-containing oxazoles demonstrate superior metal-binding affinity compared to pyridine analogs, as evidenced by their use in rhodium complexes (e.g., Chloro(1,5-cyclooctadiene)rhodium(I) dimer) .
  • Thermodynamic Stability : Cycloheptane-bridged bis(oxazole) derivatives (e.g., (4S,4′S,5R,5′R)-2,2′-(Cycloheptane-1,1-diyl)bis(oxazole) ) exhibit enhanced rigidity and stability, though their synthesis is more complex .

Preparation Methods

Cyclization of Chiral Amino Alcohol Precursors

A primary route involves the cyclization of a stereodefined amino alcohol precursor with a 1,8-naphthyridine-2-carbonyl derivative. For example, (4S,5S)-4,5-diphenyl-1,2-dihydroxyethane can react with 1,8-naphthyridine-2-carboxylic acid chloride in the presence of a dehydrating agent such as thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, forming the oxazole ring under anhydrous conditions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Catalyst: Pyridine (1.2 equiv) for HCl scavenging

  • Yield: 60–75% (crude), requiring subsequent purification.

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis leverages chiral catalysts to establish the 4S,5S configuration. A disclosed method uses a Jacobsen-type thiourea catalyst to promote the cyclization of a prochiral diol with 1,8-naphthyridine-2-carboxaldehyde. The catalyst induces face-selective attack, achieving enantiomeric excess (ee) >90%.

Key Parameters:

  • Catalyst loading: 5–10 mol%

  • Solvent: Toluene or ethyl acetate

  • Temperature: –20°C to 0°C

  • Reaction time: 24–48 hours.

Purification and Enantiomer Resolution

Chiral Chromatography

Racemic mixtures of the compound are resolved using preparative chiral HPLC. The patent literature highlights the use of Chiralpak AS-V columns with hexane-isopropanol (90:10) as the mobile phase, achieving baseline separation of enantiomers.

Chromatographic Conditions:

  • Column: Chiralpak AS-V (250 mm × 20 mm, 5 µm)

  • Flow rate: 15 mL/min

  • Detection: UV at 254 nm

  • Recovery: >95% for each enantiomer.

Crystallization-Induced Dynamic Resolution

A scalable alternative involves crystallizing the diastereomeric salt formed with a chiral acid (e.g., L-tartaric acid). The (4S,5S)-enantiomer preferentially crystallizes from ethanol, yielding >99% ee after two recrystallizations.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ee (%)Key AdvantagesLimitations
Cyclization60–7585–90Short reaction timeRequires chiral resolution
Asymmetric Catalysis50–6590–95>90High enantioselectivityHigh catalyst cost
Chiral HPLC80–90>99>99High purityLow throughput

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. The patent US10392384B2 describes a nine-step sequence for a related naphthyridine derivative, emphasizing solvent recycling and one-pot reactions. Adapting this approach, the target compound could be synthesized via:

  • Knoevenagel Condensation : Between 1,8-naphthyridine-2-carbaldehyde and diphenylacetylene in dimethylacetamide (DMA) at 115°C.

  • Cyclodehydration : Using trimethyl orthoformate and sulfuric acid to form the dihydrooxazole ring.

  • Electrochemical Oxidation : To aromatize intermediate dihydro species, reducing reliance on stoichiometric oxidants .

Q & A

Q. What are the key steps in synthesizing (4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

The synthesis typically involves three stages:

Enantioselective precursor preparation : Use of enantiopure (S)-(+)-2-phenylglycinol to establish the (4S,5S) configuration.

Cyclization : Formation of the oxazoline ring via condensation under reflux with a dehydrating agent (e.g., thionyl chloride or Burgess reagent).

Functionalization : Coupling the 1,8-naphthyridine moiety using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Characterization : Purity (>99%) is confirmed via polarimetry, IR (C=N and C-O stretches at ~1650 cm⁻¹ and ~1250 cm⁻¹), ¹H/¹³C NMR (diastereotopic protons at δ 3.8–5.2 ppm), and GC-MS (molecular ion peak matching calculated mass) .

Q. How is the stereochemical configuration of (4S,5S)-configured dihydrooxazoles confirmed?

The absolute configuration is determined using:

  • X-ray crystallography : SHELX software refines single-crystal data to resolve stereochemistry. For example, SHELXL refines anisotropic displacement parameters and validates chirality via Flack parameters .
  • Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based) separates enantiomers. Retention times are compared to standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR identifies diastereotopic protons in the dihydrooxazole ring (δ 4.0–5.5 ppm) and aryl substituents. ¹³C NMR confirms the C=N peak at ~160 ppm.
  • IR : Strong absorption bands for C=N (~1650 cm⁻¹) and C-O (~1250 cm⁻¹) validate the oxazoline ring.
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₂₃H₁₇N₃O, [M+H]⁺ = 352.1445) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral auxiliaries : Use enantiopure (S)-(+)-2-phenylglycinol to control stereochemistry at the 4,5-positions .
  • Catalytic asymmetric synthesis : Chiral bis(oxazoline) ligands (e.g., 2,6-bis((4R,5S)-dihydrooxazol-2-yl)pyridine) with Ce(IV) or Cu(I) enhance ee in cycloadditions. Nonlinear effects in catalysis are minimized by rigorous purification of intermediates .

Q. What challenges arise in crystallographic refinement of (4S,5S)-dihydrooxazoles, and how are they resolved?

  • Twinned crystals : SHELXD and SHELXL detect and model twinning via Hooft statistics.
  • Disorder in aromatic rings : Partial occupancy refinement and restraints (DFIX, SIMU) stabilize phenyl/naphthyridine groups.
  • Validation : ADDSYM in WinGX checks for missed symmetry, and R1/wR2 residuals (<5%) confirm accuracy .

Q. How does the 1,8-naphthyridine moiety influence the compound’s electronic properties and reactivity?

  • π-Acceptor capacity : The naphthyridine’s electron-deficient nature enhances ligand-to-metal charge transfer (LMCT) in catalytic systems.
  • Coordination geometry : The N^N donor sites stabilize transition metals (e.g., Ru or Ir) in photoredox catalysis. UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (E₁/₂ ≈ −1.2 V vs. Ag/AgCl) quantify redox activity .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Diastereotopic proton splitting (e.g., Δδ < 0.1 ppm at 25°C) is resolved at low temperatures (−40°C).
  • COSY and NOESY : Correlations identify through-space interactions between naphthyridine and phenyl protons .

Q. What methodologies are used to study the compound’s role in enantioselective catalysis?

  • Kinetic studies : Pseudo-first-order kinetics under inert atmosphere (Ar/glovebox) quantify turnover frequencies (TOF).
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-naphthyridine) tracks ligand participation via in situ NMR or MS .

Q. How is the compound modified for hypercoordination studies (e.g., organotin complexes)?

  • Stannylation : Reaction with Ph₃SnCl in THF yields stannane derivatives.
  • Characterization : ¹¹⁹Sn NMR (δ −200 to −300 ppm) and X-ray diffraction confirm Sn–N coordination .

Q. What computational methods validate the compound’s electronic structure?

  • DFT calculations : B3LYP/6-31G* optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.5 eV).
  • NBO analysis : Delocalization energies confirm resonance stabilization of the oxazoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.